molecular formula C11H12N2O B077849 4-Morpholinobenzonitrile CAS No. 10282-31-2

4-Morpholinobenzonitrile

Cat. No. B077849
CAS RN: 10282-31-2
M. Wt: 188.23 g/mol
InChI Key: ZSCUWVQXQDCSRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of morpholine derivatives often involves reactions under microwave irradiation or using specific catalysts. For example, a compound similar to 4-Morpholinobenzonitrile, 2-Amino-4-(4-chlorophenyl)-6-morpholinopyridine-3,5-dicarbonitrile, was synthesized through the reaction of malononitrile with 4-chlorobenzaldehyde and morpholine in glycol under microwave irradiation, highlighting a method that could potentially be adapted for 4-Morpholinobenzonitrile (S. Tu et al., 2005). Another approach is the electrochemical synthesis of morpholine derivatives, as demonstrated in the synthesis of 4-morpholino-2-(arylsulfonyl)benzenamines, offering a green, one-pot procedure of potential relevance (D. Nematollahi & R. Esmaili, 2010).

Molecular Structure Analysis

The molecular structure of morpholine derivatives can be characterized using X-ray diffraction analysis. For instance, the crystal structure of a morpholine-containing compound was analyzed, revealing a monoclinic system and providing insights into bond lengths and angles that could be similar in 4-Morpholinobenzonitrile (Jiu-Fu Lu et al., 2018).

Chemical Reactions and Properties

Morpholine derivatives participate in a variety of chemical reactions, including one-pot, multi-component syntheses and reactions with aldehydes and alkynes. These reactions often result in the formation of compounds with potential biological activity, suggesting that 4-Morpholinobenzonitrile could also participate in similar reactions and possess unique properties (Chenfeng Zhou et al., 2016).

Physical Properties Analysis

The physical properties of morpholine derivatives, including 4-Morpholinobenzonitrile, can be influenced by their molecular structure. Factors such as bond lengths, bond angles, and conformational aspects play a significant role in determining the physical properties of these compounds.

Chemical Properties Analysis

The chemical properties of morpholine derivatives are characterized by their reactivity and interaction with other chemical species. For instance, the electrochemical oxidation of 4-morpholinoaniline to synthesize a new trimer showcases the chemical versatility of morpholine-based compounds, potentially extending to 4-Morpholinobenzonitrile (R. Esmaili & D. Nematollahi, 2011).

Scientific Research Applications

Application in Fluorescent Probes

  • Summary of the Application: 4-Morpholinobenzonitrile is used in the synthesis of fluorescent probes, specifically bimane-based probes . These probes are designed to detect fibrillar aggregates of the α-synuclein (αS) protein, which are a hallmark of Parkinson’s disease (PD) .
  • Methods of Application or Experimental Procedures: The probes are designed with varied electronic properties to show tunable absorption and emission in the visible region with large Stokes shifts . Probes featuring electron-donating groups exhibit rotor effects that are sensitive to polarity and viscosity by “intramolecular charge transfer” (ICT) and twisted intramolecular charge transfer (TICT) mechanisms .
  • Results or Outcomes: One of the probes shows selective binding to αS fibrils relative to soluble proteins in cell lysates and amyloid fibrils of tau and amyloid-β . This property enables their application as “turn-on” fluorescent probes to detect fibrillar aggregates of the α-synuclein (αS) protein . The probe demonstrated potential in selectively detecting αS fibrils amplified from PD with dementia (PDD) patient samples .

Application in Organic Field-Effect Transistors (OFETs)

  • Summary of the Application: While the specific use of 4-Morpholinobenzonitrile is not mentioned, it could potentially be used in the synthesis of organic semiconductors for electronic devices . These devices have attracted much attention in scientific research and industrial applications .
  • Methods of Application or Experimental Procedures: The application involves the development of functional organic field-effect transistors (OFETs), especially OFETs with memory function .
  • Results or Outcomes: The development of OFETs has been rapid in the past few decades, and they have found various applications in memory devices .

Application in Nanomaterials

  • Summary of the Application: Again, while the specific use of 4-Morpholinobenzonitrile is not mentioned, it could potentially be used in the synthesis of nanomaterials . Nanomaterials have emerged as an amazing class of materials that consists of a broad spectrum of examples with at least one dimension in the range of 1 to 100 nm .
  • Methods of Application or Experimental Procedures: The properties of nanomaterials can be tuned as desired via precisely controlling the size, shape, synthesis conditions, and appropriate functionalization .
  • Results or Outcomes: Nanomaterials can be produced with outstanding magnetic, electrical, optical, mechanical, and catalytic properties that are substantially different from their bulk counterparts .

Application in Nanoparticles

  • Summary of the Application: 4-Morpholinobenzonitrile could potentially be used in the synthesis of nanoparticles . Nanoparticles can improve the performance and efficiency of energy storage systems used in defense systems, such as batteries or fuel cells .
  • Methods of Application or Experimental Procedures: In batteries, nanoparticles can be used as a cathode material to increase the battery’s energy density, rate capability, and cycling stability .
  • Results or Outcomes: The use of nanoparticles in batteries can lead to improved performance and efficiency .

Application in Silver Nanoparticles

  • Summary of the Application: While the specific use of 4-Morpholinobenzonitrile is not mentioned, it could potentially be used in the synthesis of silver nanoparticles . Silver nanoparticles have great potential in a broad range of applications as antimicrobial agents, biomedical device coatings, drug-delivery carriers, imaging probes, and diagnostic and optoelectronic platforms .
  • Methods of Application or Experimental Procedures: The properties of silver nanoparticles can be tuned as desired via precisely controlling the size, shape, synthesis conditions, and appropriate functionalization .
  • Results or Outcomes: Silver nanoparticles have been investigated extensively due to their superior physical, chemical, and biological characteristics .

Application in Silica-Based Nanoparticles

  • Summary of the Application: 4-Morpholinobenzonitrile could potentially be used in the synthesis of silica-based nanoparticles . These nanoparticles have attracted great attention due to their promising distinctive, versatile, and privileged physiochemical characteristics .
  • Methods of Application or Experimental Procedures: The properties of silica-based nanoparticles can be tuned as desired via precisely controlling the size, shape, synthesis conditions, and appropriate functionalization .
  • Results or Outcomes: Silica-based nanoparticles have found applications in advanced catalysis, drug-delivery, biomedical applications, environmental remediation applications, and wastewater treatment .

Safety And Hazards

4-Morpholinobenzonitrile is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to wear protective gloves, protective clothing, and eye protection when handling this compound .

properties

IUPAC Name

4-morpholin-4-ylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c12-9-10-1-3-11(4-2-10)13-5-7-14-8-6-13/h1-4H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSCUWVQXQDCSRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10327876
Record name 4-Morpholinobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10327876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Morpholinobenzonitrile

CAS RN

10282-31-2
Record name 4-Morpholinobenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10282-31-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Morpholinobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10327876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-Cyanophenyl)morpholine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of 4-fluorobenzonitrile (1.00 g, 8.26 mmol) and morpholine (0.77 mL, 9.08 mmol) in dimethyl sulfoxide (40 mL) was treated with 37% KF on alumina, and the mixture was heated at 150° C. for 5 h. After cooling, the mixture was diluted with EtOAc and filtered through diatomaceous earth. The filtrate was washed with water (3×), brine (1×), and then dried with magnesium sulfate. The extract was concentrated and the residue was purified by chromatography (SiO2, 20 to 30% EtOAc in hexanes) yielding 930 mg (60%) of the title compound.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.77 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
60%

Synthesis routes and methods II

Procedure details

Amination using 0.05 mol % Pd. An oven-dried resealable Schlenk tube was purged with argon and charged with Pd2(dba)3 (2.3 mg, 0.0025 mmol, 0.05 mol % Pd), ligand 2 (2.9 mg, 0.0075 mmol, 0.075 mol %), and NaOt-Bu (1.34 g, 13.9 mmol). Toluene (10 mL), di-n-butylamine (2.00 mL, 11.9 mmol), and 4-chlorotoluene (1.18 mL, 10.0 mmol) were added and the mixture was degassed using three freeze-pump-thaw cycles. The reaction vessel was placed under argon, sealed with a teflon screw cap, and stirred in a 100° C. oil bath for 20 h after which time GC analysis showed the aryl halide had been completely consumed. The reaction mixture was cooled to room temperature, diluted with ether (100 mL) and extracted with 1 M HCl (3×100 mL). The combined aqueous acid phase was basified with 3N NaOH, then extracted with ether (3×150 mL). The ethereal extracts were dried over anhydrous sodium sulfate, filtered and concentrated to afford 2.01 g (95%) of di-n-butyltoluidine6 as a pale yellow oil. General procedure for the room-temperature palladium-catalyzed amination of aryl bromides: An oven-dried resealable Schlenk tube was purged with argon and charged with Pd2(dba)3 (0.005-0.025 mmol, 1-5 mol % Pd), ligand 2 (0.015-0.075 mmol, 1.5-7.5 mol %), and NaOt-Bu (1.4 mmol) [see Table 1 for amount of Pd and ligand used]. The tube was purged with argon, fitted with a rubber septum and then DME (0.5 mL-1.0 mL), the aryl bromide (1.0 mmol) and the amine (1.2 mmol) were added via syringe. The septum was removed, the tube was sealed with a teflon screw cap and the mixture was stirred at room temperature for 24 h. The reaction mixture was then diluted with ether (20 mL), filtered through celite and concentrated in vacuo. The crude material was purified by flash chromatography on silica gel.
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
2.9 mg
Type
reactant
Reaction Step Two
Quantity
1.34 g
Type
reactant
Reaction Step Two
Quantity
2.3 mg
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Quantity
0.045 (± 0.03) mmol
Type
reactant
Reaction Step Four
Quantity
1.4 mmol
Type
reactant
Reaction Step Four
Quantity
0.015 (± 0.01) mmol
Type
catalyst
Reaction Step Four
[Compound]
Name
aryl bromide
Quantity
1 mmol
Type
reactant
Reaction Step Five
[Compound]
Name
amine
Quantity
1.2 mmol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
2 mL
Type
reactant
Reaction Step Six
Quantity
1.18 mL
Type
reactant
Reaction Step Six
Quantity
10 mL
Type
solvent
Reaction Step Six
[Compound]
Name
aryl bromides
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Synthesis routes and methods III

Procedure details

An oven-dried resealable Schlenk tube was purged with argon and charged with Pd2(dba)3 (11.5 mg, 0.025 mmol, 5 mol % Pd), 2 [Example 1] (14.8 mg, 0.075 mmol, 7.5 mol %), NaOt-Bu (68 mg, 0.71 mmol) and 4-chlorobenzonitrile (69 mg, 0.50 mmol). The tube was purged with argon then DME (0.5 mL) and morpholine (53 μL, 0.61 mmol) were added through a rubber septum. The septum was removed, the tube was sealed with a teflon screw cap and the mixture was stirred at room temperature for 26 h. The reaction was then diluted with EtOAc (20 mL), filtered through celite and concentrated in vacuo. The crude material was purified by flash chromatography on silica gel to afford 91 mg (96%) of a tan solid.
Quantity
68 mg
Type
reactant
Reaction Step One
Quantity
69 mg
Type
reactant
Reaction Step One
Quantity
11.5 mg
Type
catalyst
Reaction Step One
Quantity
53 μL
Type
reactant
Reaction Step Two
Name
Quantity
0.5 mL
Type
solvent
Reaction Step Two
Yield
96%

Synthesis routes and methods IV

Procedure details

According to a similar manner to that in Reference Example 12, the title compound was synthesized from 4-fluorobenzonitrile and morpholine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods V

Procedure details

According to the general to procedure B, 4-chlorocyanobenzene (71 mg, 0.52 mmol) reacted with morpholine (53 mg, 0.61 mmol) using 1 mol % of catalyst and sodium tert-butoxide (58 mg, 0.60 mmol) at 45° C. for 27 h to give the title compound (77 mg, 82%) as a solid: 1H-NMR (400 MHz, CDCl3): δ 7.49 (d, 2H, J=8.0 Hz), 6.85 (d, 2H, J=8.8 Hz), 3.84 (t, 4H, J=4.8 Hz), 3.27 (t, 4H, J=4.8 Hz). 13C{1H}-NMR (100 MHz, CDCl3): δ 153.36, 133.36, 119.76, 113.93, 100.69, 66.31, 47.15. GC/MS(EI): m/z 188 (M+).
Quantity
71 mg
Type
reactant
Reaction Step One
Quantity
53 mg
Type
reactant
Reaction Step Two
Quantity
58 mg
Type
reactant
Reaction Step Three
Yield
82%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Morpholinobenzonitrile
Reactant of Route 2
Reactant of Route 2
4-Morpholinobenzonitrile
Reactant of Route 3
Reactant of Route 3
4-Morpholinobenzonitrile
Reactant of Route 4
Reactant of Route 4
4-Morpholinobenzonitrile
Reactant of Route 5
Reactant of Route 5
4-Morpholinobenzonitrile
Reactant of Route 6
Reactant of Route 6
4-Morpholinobenzonitrile

Citations

For This Compound
27
Citations
MR Cargill, KE Linton, G Sandford, DS Yufit… - Tetrahedron, 2010 - Elsevier
… solution n-BuLi (0.15 g, 2.3 mmol, 1.6 M in hexanes) was added in a dropwise manner with stirring, followed by the addition of a solution of 2,3,5,6-tetrafluoro-4-morpholinobenzonitrile (…
Number of citations: 25 www.sciencedirect.com
JD Hepworth, J Sawyer, G Hallas - Dyes and pigments, 1993 - Elsevier
… of aryl bromides into benzonitriles is well established’* and 4-morpholinobenzonitrile” … 0-20C; subsequent reaction with 4morpholinobenzonitrile and hydrolysis of the imine afforded the …
Number of citations: 5 www.sciencedirect.com
J Kim, Y Hayashi, S Badr, K Okamoto… - Reaction Chemistry & …, 2023 - pubs.rsc.org
… (tetrahydro-1,4-oxazine); DBU refers to diazabicycloundecene (2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepine); DP refers to the desired product (3-fluoro-4-morpholinobenzonitrile); …
Number of citations: 0 pubs.rsc.org
Q Zhu, E Zhao, Y Shen, Z Chen, W Fang - Organic & Biomolecular …, 2023 - pubs.rsc.org
… Delightfully, when the reaction was carried out in dimethylacetamide (DMA) using 10 mg Ni-mpg-CN (3 wt%), the desired product 4-morpholinobenzonitrile 1 was achieved in 90% yield …
Number of citations: 1 pubs.rsc.org
BH Lipshutz, BA Frieman, CT Lee… - Chemistry–An Asian …, 2006 - Wiley Online Library
… 4-Morpholinobenzonitrile under microwave irradiation: According to the standard procedure for amination reactions outlined above, Ni II /C (135 mg, 0.08 mmol, 0.59 mmol g −1 ), dppf (…
Number of citations: 70 onlinelibrary.wiley.com
CM Lavoie, R McDonald, ER Johnson… - … Synthesis & Catalysis, 2017 - Wiley Online Library
The influence of ancillary ligand and nickel oxidation state in the nickel‐catalyzed C(sp 2 )–N cross‐coupling of aryl chlorides is examined by use of experimental and DFT methods for …
Number of citations: 49 onlinelibrary.wiley.com
X Huang, F Chen, Y Ma… - Biomaterials …, 2023 - biomaterialsres.biomedcentral.com
… Aniline, 4-morpholinobenzonitrile, phenylacetyl chloride, 2-aminothiophenol and other chemical compounds were purchased from Aladdin, Bidepharm or Energy chemical. LysoTracker …
Y Zhang, V César, G Lavigne - European Journal of Organic …, 2015 - Wiley Online Library
The precatalyst Pd–PEPPSI‐IPr (NMe2)2 , in which the IPr ligand was modified by attachment of two dimethylamino groups on to the 4‐ and 5‐positions of the imidazolyl heterocycle, …
N Zarnaghash, F Panahi, A Khalafi-Nezhad - Journal of the Iranian …, 2015 - Springer
The supported palladium on phosphine-functionalized magnetic nanoparticles (Pd-PFMN) was found to be an efficient magnetically separable catalyst for the Buchwald–Hartwig …
Number of citations: 13 link.springer.com
M Sarvestani, R Azadi - Applied Organometallic Chemistry, 2018 - Wiley Online Library
In this work, graphene oxide was functionalized with chitosan (GO‐Chit) followed by a simple approach for immobilization of palladium nanoparticles onto a chitosan grafted graphene …
Number of citations: 35 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.